molecular formula C3H5N3S2 B177296 3-(Methylthio)-1,2,4-thiadiazol-5-amine CAS No. 6913-13-9

3-(Methylthio)-1,2,4-thiadiazol-5-amine

Cat. No.: B177296
CAS No.: 6913-13-9
M. Wt: 147.2 g/mol
InChI Key: HQKQSHMJHHADQB-UHFFFAOYSA-N
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Description

3-(Methylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl iodide, followed by cyclization with sulfur monochloride. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

3-(Methylthio)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-1,2,4-thiadiazol-5-amine is unique due to the presence of the methylthio group, which can enhance its reactivity and provide additional sites for chemical modification. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its diverse range of applications .

Properties

IUPAC Name

3-methylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQSHMJHHADQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219195
Record name 1,2,4-Thiadiazole, 5-amino-3-(methylthio)-
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Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6913-13-9
Record name 3-(Methylthio)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6913-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-(methylthio)-1,2,4-thiadiazole
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Record name 6913-13-9
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Record name 1,2,4-Thiadiazole, 5-amino-3-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfanyl)-1,2,4-thiadiazol-5-amine
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Record name 5-AMINO-3-(METHYLTHIO)-1,2,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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